
6,8,8-Trimethylnona-2,5-dien-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6,8,8-Trimethylnona-2,5-dien-4-one is an organic compound with the molecular formula C12H20O. It is characterized by its unique structure, which includes a nonadienone backbone with three methyl groups attached at positions 6 and 8.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,8,8-Trimethylnona-2,5-dien-4-one typically involves the following steps:
Starting Materials: The synthesis begins with readily available starting materials such as alkenes and ketones.
Reaction Conditions: The key reactions include aldol condensation, followed by dehydration to form the diene structure. .
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Catalytic Processes: Utilizing catalysts to enhance the reaction rate and yield.
Optimization of Reaction Parameters: Fine-tuning temperature, pressure, and solvent conditions to maximize efficiency and minimize by-products
Chemical Reactions Analysis
Types of Reactions
6,8,8-Trimethylnona-2,5-dien-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution Reagents: Halogens (Cl2, Br2), nucleophiles (NH3, OH-) under basic or acidic conditions
Major Products
The major products formed from these reactions include:
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, alkanes.
Substitution: Halogenated compounds, amines
Scientific Research Applications
6,8,8-Trimethylnona-2,5-dien-4-one has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals
Mechanism of Action
The mechanism of action of 6,8,8-Trimethylnona-2,5-dien-4-one involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, and other proteins, modulating their activity.
Pathways Involved: It can influence various biochemical pathways, including oxidative stress response, signal transduction, and metabolic processes
Comparison with Similar Compounds
Similar Compounds
6,8,8-Trimethyl-2,5-nonadien-4-one: A closely related compound with similar structural features.
6,8,8-Trimethyl-2,5-nonadien-3-one: Another analog with slight variations in the position of functional groups
Properties
CAS No. |
96097-18-6 |
|---|---|
Molecular Formula |
C12H20O |
Molecular Weight |
180.29 g/mol |
IUPAC Name |
(2E,5E)-6,8,8-trimethylnona-2,5-dien-4-one |
InChI |
InChI=1S/C12H20O/c1-6-7-11(13)8-10(2)9-12(3,4)5/h6-8H,9H2,1-5H3/b7-6+,10-8+ |
InChI Key |
RRGOJMZSOZFVKM-LQPGMRSMSA-N |
Isomeric SMILES |
C/C=C/C(=O)/C=C(\C)/CC(C)(C)C |
Canonical SMILES |
CC=CC(=O)C=C(C)CC(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


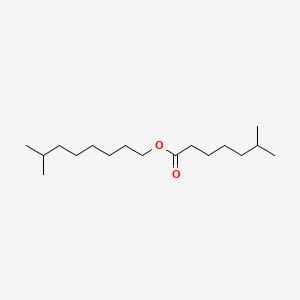
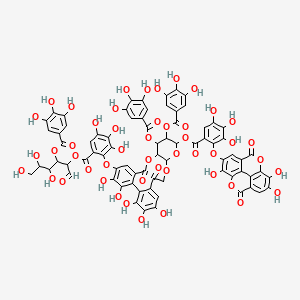
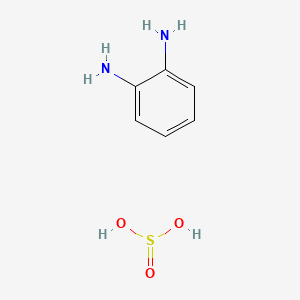
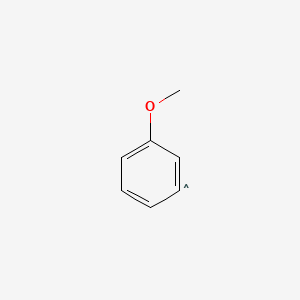
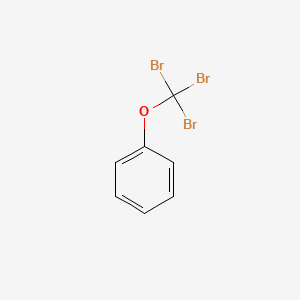
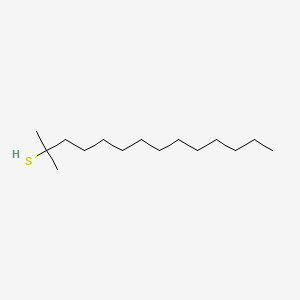
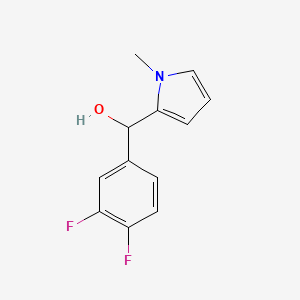

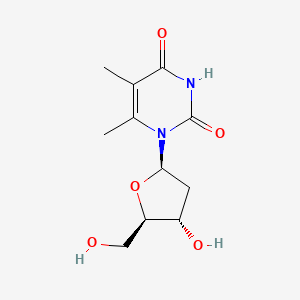


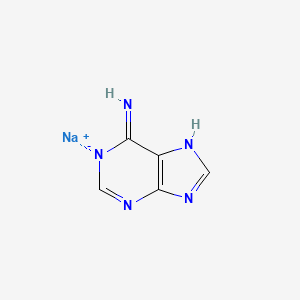
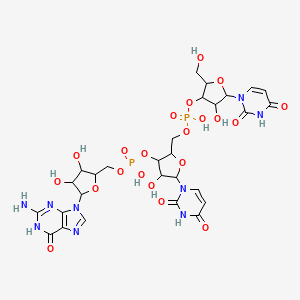
![ethyl N-[bis[(ethoxycarbonylamino)carbamothioylamino]phosphorylcarbamothioylamino]carbamate](/img/structure/B12655348.png)
